molecular formula C14H17N3O6S B2461615 1-(2-Hydroxy-4-(morpholinosulfonyl)phenyl)-3-methylimidazolidine-2,4-dione CAS No. 1710283-47-8

1-(2-Hydroxy-4-(morpholinosulfonyl)phenyl)-3-methylimidazolidine-2,4-dione

Cat. No.: B2461615
CAS No.: 1710283-47-8
M. Wt: 355.37
InChI Key: ZSBCOKZPSQNEAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxy-4-(morpholinosulfonyl)phenyl)-3-methylimidazolidine-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a morpholinosulfonyl group, a hydroxyphenyl group, and an imidazolidine-2,4-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-4-(morpholinosulfonyl)phenyl)-3-methylimidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the hydroxyphenyl and morpholinosulfonyl intermediates. These intermediates are then reacted under controlled conditions to form the final compound. Common reagents used in the synthesis include various acids, bases, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-4-(morpholinosulfonyl)phenyl)-3-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The morpholinosulfonyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(2-Hydroxy-4-(morpholinosulfonyl)phenyl)-3-methylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-4-(morpholinosulfonyl)phenyl)-3-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyphenyl)-3-methylimidazolidine-2,4-dione: Lacks the morpholinosulfonyl group, which may result in different chemical and biological properties.

    1-(4-Morpholinosulfonylphenyl)-3-methylimidazolidine-2,4-dione: Similar structure but with different positioning of functional groups, leading to variations in reactivity and applications.

Uniqueness

1-(2-Hydroxy-4-(morpholinosulfonyl)phenyl)-3-methylimidazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

1-(2-Hydroxy-4-(morpholinosulfonyl)phenyl)-3-methylimidazolidine-2,4-dione, often referred to as a sulfonamide derivative, has gained attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various therapeutic effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C12H16N2O5S\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_5\text{S}

This formula indicates the presence of multiple functional groups, including a sulfonamide moiety and an imidazolidine ring, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Notably, it has been shown to interact with:

  • Kinases : The compound exhibits selective inhibition of polo-like kinase 1 (Plk1), which is implicated in cell cycle regulation and cancer progression .
  • Inflammatory Pathways : Its sulfonamide group may modulate inflammatory responses by inhibiting cyclooxygenase enzymes or other inflammatory mediators.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

  • Cell Proliferation Inhibition : In vitro assays showed that the compound significantly reduces the proliferation of various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell type .
  • Apoptosis Induction : Flow cytometry analyses indicated that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by annexin V staining and caspase activation .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • Cytokine Production : In models of inflammation, it was found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in managing inflammatory diseases .
  • Animal Studies : In vivo studies using murine models of arthritis showed that administration of the compound resulted in reduced joint swelling and histological signs of inflammation .

Case Studies

  • Study on Cancer Cell Lines : A recent study investigated the effects of this compound on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The results indicated a dose-dependent decrease in cell viability and increased rates of apoptosis after 48 hours of treatment.
  • Inflammation Model : Another study utilized a carrageenan-induced paw edema model in rats to assess anti-inflammatory activity. The compound demonstrated significant reduction in paw swelling compared to control groups, highlighting its therapeutic potential in inflammatory conditions.

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityCell Line/ModelEffect ObservedReference
AnticancerMCF-7IC50 = 15 µM
AnticancerHCT116Apoptosis induction
Anti-inflammatoryCarrageenan modelReduced paw edema
Cytokine inhibitionIn vitro (macrophages)Decreased TNF-alpha levels

Properties

IUPAC Name

1-(2-hydroxy-4-morpholin-4-ylsulfonylphenyl)-3-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O6S/c1-15-13(19)9-17(14(15)20)11-3-2-10(8-12(11)18)24(21,22)16-4-6-23-7-5-16/h2-3,8,18H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBCOKZPSQNEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(C1=O)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.